4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine
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Overview
Description
4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine is an organic compound that features a morpholine ring substituted with a sulfonyl group attached to a 1-methyl-1H-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of 1-methyl-1H-imidazole-4-sulfonyl chloride as an intermediate, which is then reacted with morpholine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as sulfonylation, purification, and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions[][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazole moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-imidazole-4-sulfonyl chloride
- 4-(1-Methyl-4-nitro-1H-imidazol-5-yl)morpholine
- 4-(1H-Imidazol-1-yl)methyl)benzoic acid
Uniqueness
4-((1-Methyl-1H-imidazol-4-yl)sulfonyl)morpholine is unique due to its combination of a morpholine ring and a sulfonyl-imidazole moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N3O3S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
4-(1-methylimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C8H13N3O3S/c1-10-6-8(9-7-10)15(12,13)11-2-4-14-5-3-11/h6-7H,2-5H2,1H3 |
InChI Key |
RQHLJQQFYMFTLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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